

Spectroscopic and Mechanistic Insights into Nardoguaianone Sesquiterpenoids: A Technical Guide

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Compound of Interest

Compound Name: Nardoguaianone K

Cat. No.: B1231606

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For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The spectroscopic data for **Nardoguaianone K** could not be obtained despite a thorough search of available scientific literature. The primary publication expected to contain this data, "Terpenoids from Nardostachys jatamansi and their cytotoxic activity against human pancreatic cancer cell lines" (Phytochemistry, 2022, 200, 113228), was inaccessible in its full-text form. Consequently, this guide presents the spectroscopic data and related experimental protocols for the closely related analogue, Nardoguaianone L, as a representative example of this class of compounds. All presented data and methodologies pertain to Nardoguaianone L.

Core Spectroscopic Data of Nardoguaianone L

The structural elucidation of Nardoguaianone L has been accomplished through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) is a critical tool for determining the elemental composition of a compound. For Nardoguaianone L, this analysis provides the basis for its molecular formula.

Ion	Calculated m/z	Measured m/z	Molecular Formula
[M+H] ⁺	Data not available in searched literature	Data not available in searched literature	C ₁₅ H ₂₂ O ₃
[M+Na] ⁺	Data not available in searched literature	Data not available in searched literature	C ₁₅ H ₂₂ NaO ₃

Note: While the molecular formula is established, specific m/z values from HRESIMS were not available in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. The following data were obtained for Nardoguaianone L in chloroform-d (CDCl₃).

¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Data unavailable in a tabular format in the searched literature. The data would typically be presented here.			

¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Position	Chemical Shift (δ, ppm)
Data unavailable in a tabular format in the searched literature. The data would typically be presented here.	

Experimental Protocols

The following sections detail the methodologies employed for the spectroscopic analysis of Nardoguaianone L and related compounds as described in the scientific literature.

Sample Preparation

Nardoguaianone L was isolated from the roots and rhizomes of *Nardostachys jatamansi* DC. The compound was obtained as a purified substance with a purity of >98% as determined by High-Performance Liquid Chromatography (HPLC). For experimental use, Nardoguaianone L was dissolved in dimethyl sulfoxide (DMSO) and further diluted in the appropriate culture media to a final DMSO concentration of 0.1% (v/v).

Mass Spectrometry: Nano LC-MS/MS Analysis

The proteomic effects of Nardoguaianone L were investigated using a nano liquid chromatography-tandem mass spectrometry (nano LC-MS/MS) system.

- **Chromatographic Separation:** Peptide samples were separated on a reversed-phase analytical column.
- **Mass Spectrometric Analysis:** The analysis was performed on an Orbitrap Eclipse™ Tribrid™ mass spectrometer (Thermo Fisher Scientific) equipped with a nanospray ion source.
- **Ionization:** An electrospray voltage of 2.2 kV was applied.
- **Full Scan:** Full MS scans were acquired in the Orbitrap mass analyzer over a mass-to-charge ratio (m/z) range of 350 to 1500 with a resolution of 60,000.
- **MS/MS Scans:** A data-dependent acquisition (DDA) method was used, alternating between one full MS scan and subsequent MS/MS scans of the 20 most intense precursor ions.
- **Fragmentation:** Higher-energy collisional dissociation (HCD) was used for fragmentation with a normalized collision energy (NCE) setting of 36.
- **Fragment Ion Detection:** MS/MS fragments were detected in the Orbitrap at a resolution of 17,500.

- **Dynamic Exclusion:** A dynamic exclusion of 54 ms was applied to prevent repeated sequencing of the same peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra for Nardoguaianone L were recorded on a Bruker AVANCE 400 MHz spectrometer.

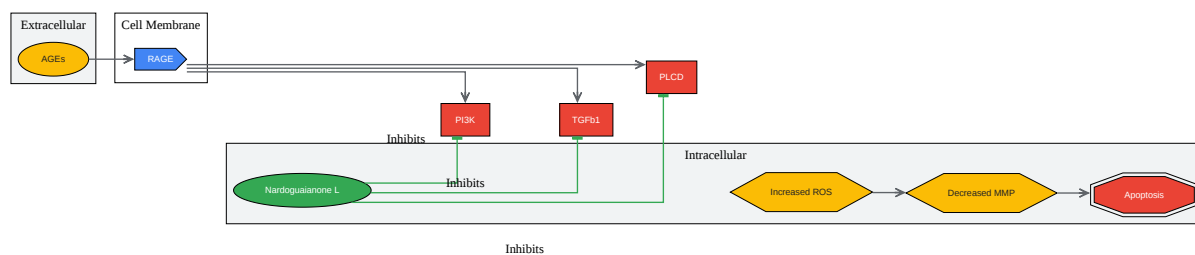
- **Solvent:** Deuterated chloroform (CDCl_3) was used as the solvent.
- **^1H NMR:** Spectra were acquired at 400 MHz.
- **^{13}C NMR:** Spectra were acquired at 100 MHz.
- **Referencing:** Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal.

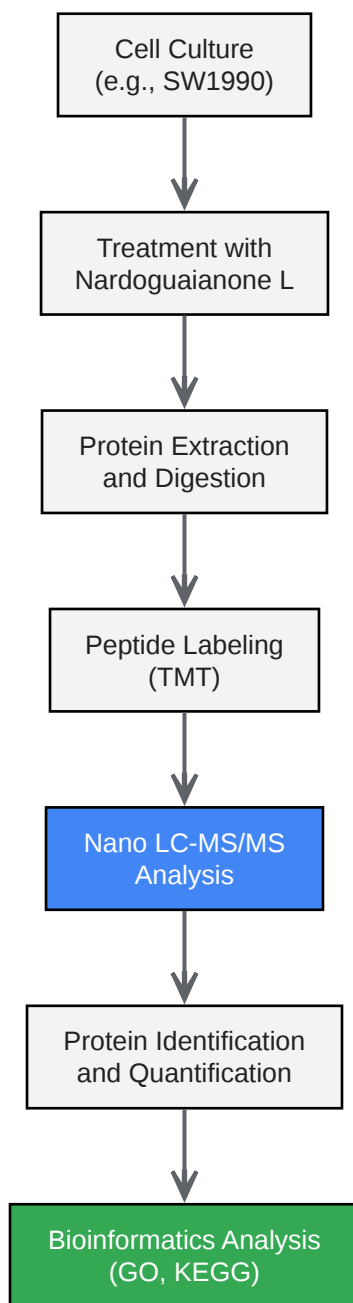
Signaling Pathway and Experimental Workflow

Nardoguaianone L has been shown to exert its biological effects, in part, by modulating the Advanced Glycation End-products (AGE) - Receptor for Advanced Glycation End-products (RAGE) signaling pathway.^{[1][2]} This pathway is implicated in various pathological processes, including inflammation and cancer.

AGE-RAGE Signaling Pathway Modulated by Nardoguaianone L

The following diagram illustrates the proposed mechanism of action for Nardoguaianone L in the context of the AGE-RAGE signaling pathway.





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References

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